molecular formula C16H20ClN B1654944 N-methyl-3,3-diphenyl-propylamine hydrochloride CAS No. 29768-15-8

N-methyl-3,3-diphenyl-propylamine hydrochloride

Cat. No. B1654944
CAS RN: 29768-15-8
M. Wt: 261.79 g/mol
InChI Key: ZRSBFNZFGANOFG-UHFFFAOYSA-N
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Patent
US04249003

Procedure details

N-methyl-3,3-diphenyl-propylamine hydrochloride, m.p. 159°-61° C. By a procedure analogous to that given above ethylene sulphate is reacted with butyllithium to give n-hexyl sulphate lithium salt which with cyclohexylamine gives N-cyclohexyl-n-hexylamine (b.p. 66° C./0.6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C[NH:3][CH2:4][CH2:5][CH:6](C1C=CC=CC=1)[C:7]1C=CC=[CH:9][CH:8]=1.[S:19]1([O:25][CH2:24][CH2:23][O:22]1)(=[O:21])=[O:20].[CH2:26]([Li:30])[CH2:27][CH2:28][CH3:29]>>[Li+:30].[S:19]([O-:25])([O:22][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:21])=[O:20].[CH:24]1([NH2:3])[CH2:23][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNCCC(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)OCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Li+].S(=O)(=O)(OCCCCCC)[O-]
Name
Type
product
Smiles
C1(CCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.